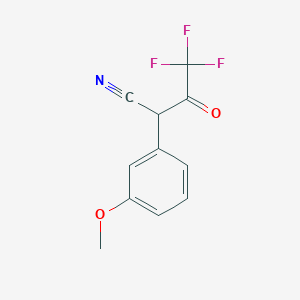4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile
CAS No.: 22102-04-1
Cat. No.: VC3260924
Molecular Formula: C11H8F3NO2
Molecular Weight: 243.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22102-04-1 |
|---|---|
| Molecular Formula | C11H8F3NO2 |
| Molecular Weight | 243.18 g/mol |
| IUPAC Name | 4,4,4-trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile |
| Standard InChI | InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-7(5-8)9(6-15)10(16)11(12,13)14/h2-5,9H,1H3 |
| Standard InChI Key | INXIMSMWCSXXNW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(C#N)C(=O)C(F)(F)F |
| Canonical SMILES | COC1=CC=CC(=C1)C(C#N)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structure
Basic Identity Parameters
4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile is a fluorinated aromatic compound with precise identification parameters that facilitate its tracking and use in scientific research.
| Parameter | Value |
|---|---|
| CAS Registry Number | 22102-04-1 |
| MDL Number | MFCD09878884 |
| Molecular Formula | C₁₁H₈F₃NO₂ |
| Molecular Weight | 243.18 g/mol |
| Standard Purity | Not Less Than 95% |
This compound belongs to the chemical class of halogenated aromatics, specifically categorized as a trifluorinated aromatic nitrile with a methoxy substituent .
Structural Features
The molecular structure of 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile consists of several key functional groups arranged around a central carbon framework:
-
A 3-methoxyphenyl group (aromatic ring with a methoxy substituent at position 3)
-
A nitrile group (-C≡N) attached to the alpha carbon
-
A ketone functionality (C=O)
-
A trifluoromethyl group (-CF₃)
The presence of these functional groups creates a molecule with multiple reaction sites that contribute to its chemical versatility. The trifluoromethyl group, in particular, enhances the compound's stability and alters its electron distribution compared to non-fluorinated analogs.
Physical and Chemical Properties
Due to the structural similarity between the 3-methoxy and 4-methoxy isomers, these properties likely represent reasonable approximations for 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile, though slight variations should be expected due to the different substitution pattern.
Chemical Properties
The chemical reactivity of 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile is predominantly determined by its functional groups:
-
The nitrile group (-C≡N) can participate in various transformations including hydrolysis, reduction, and cycloaddition reactions.
-
The carbonyl group (C=O) provides a site for nucleophilic addition reactions.
-
The trifluoromethyl group (-CF₃) contributes electron-withdrawing effects that influence the reactivity of adjacent functional groups.
-
The methoxy-substituted aromatic ring can undergo electrophilic aromatic substitution reactions, though the electron-withdrawing effect of the attached side chain may reduce reactivity compared to anisole.
The compound is expected to be stable under normal storage conditions but may be sensitive to strong nucleophiles, reducing agents, and oxidizing agents .
Applications and Uses
Research and Development Applications
4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile serves as a valuable building block in various chemical research contexts:
-
As a precursor in synthetic organic chemistry, particularly for the creation of complex heterocyclic compounds
-
In medicinal chemistry for developing fluorinated pharmaceutical candidates
-
As an intermediate in the synthesis of agrochemicals with enhanced properties
The compound's fluorinated nature makes it particularly useful in pharmaceutical research, where fluorine incorporation often improves metabolic stability and enhances binding properties of drug candidates.
Industrial Applications
In industrial settings, 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile finds utility in:
-
Coupling reactions for the synthesis of complex chemical structures
-
Production of pharmaceutical intermediates
-
Synthesis of functional materials with specialized properties
The availability of this compound in larger quantities (kilogram scale) facilitates its use in industrial projects that require substantial amounts of starting materials or intermediates.
| Hazard Type | Classification | Code |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302 |
| Skin Irritation | Category 2 | H315 |
| Eye Irritation | Category 2 | H319 |
The compound would typically carry the signal word "Warning" on its label, accompanied by appropriate hazard pictograms similar to those used for the 4-methoxy isomer .
Quality Assurance and Documentation
Documentation Standards
Each batch of commercially produced 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile is typically accompanied by:
-
Certificate of Analysis (CoA) detailing actual purity and test results
-
Structural characterization data from analytical instruments
-
Safety Data Sheet (SDS) containing comprehensive safety information
-
Batch-specific traceability information
This documentation ensures compliance with regulatory requirements and provides researchers with confidence in the material's identity and quality .
Current Research and Future Perspectives
Research Trends
Current research involving 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile and related compounds focuses on several areas:
-
Development of novel synthetic methodologies for more efficient production
-
Exploration of new reaction pathways utilizing this compound as a building block
-
Investigation of structure-activity relationships in pharmaceutical applications
-
Design of new functional materials incorporating this structural motif
The unique combination of functional groups present in this molecule makes it a valuable subject for ongoing research in organic synthesis and materials science.
Future Applications
Potential future applications for 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile may include:
-
Development of new fluorinated pharmaceutical agents with improved pharmacokinetic properties
-
Creation of specialized polymers and materials with enhanced performance characteristics
-
Application in emerging fields such as photovoltaics and organic electronics
-
Use as a key intermediate in the synthesis of agrochemicals with reduced environmental impact
The continued exploration of this compound's chemistry will likely reveal additional applications in various scientific and industrial domains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume